molecular formula C17H25NO2 B12443272 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate

4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate

Cat. No.: B12443272
M. Wt: 275.4 g/mol
InChI Key: NKBPLOQRMUVJTN-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound has gained attention due to its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate typically involves the reaction of 4-piperidone with ethyl propiolate in the presence of sodium hydride. This reaction forms the piperidine ring with the desired substituents. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is not fully understood. it is believed to interact with the GABAergic system, which is involved in the regulation of neuronal activity. The compound may enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This mechanism could explain its potential therapeutic effects, such as reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-1,2,5-trimethyl-4-piperidinyl benzoate hydrochloride: Similar in structure but with an ethynyl group instead of an ethyl group.

    1,2,5-Trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride: Contains a dihydroxyethyl group and exhibits antimicrobial activity.

Uniqueness

4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties. Its potential therapeutic applications and interactions with the GABAergic system make it a compound of interest for further research.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(4-ethyl-1,2,5-trimethylpiperidin-4-yl) benzoate

InChI

InChI=1S/C17H25NO2/c1-5-17(11-14(3)18(4)12-13(17)2)20-16(19)15-9-7-6-8-10-15/h6-10,13-14H,5,11-12H2,1-4H3

InChI Key

NKBPLOQRMUVJTN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(N(CC1C)C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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